Cas no 290311-72-7 (2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester, (2E)-)

2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester, (2E)- structure
290311-72-7 structure
Product Name:2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester, (2E)-
Numero CAS:290311-72-7
MF:C18H18O2
MW:266.334325313568
CID:1437976
PubChem ID:5320530
Update Time:2025-04-20

2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester, (2E)-
    • 3-Phenylpropylcinnamate
    • 3-Phenylpropyl cinnamate, (E)-
    • F0Q8B0FS94
    • NCGC00256844-01
    • CAS-122-68-9
    • 3-Phenylpropyl beta-phenylacrylate
    • 290311-72-7
    • SR-01000389380-1
    • 3-Phenyl-2-propenoic acid 3-phenylpropyl ester
    • NS00012628
    • FEMA No. 2894
    • CHEBI:174491
    • 3-phenylpropyl (E)-3-phenylprop-2-enoate
    • 3-Phenylpropyl cinnamate [FHFI]
    • SR-01000389380
    • FEMA 2894
    • Tox21_302672
    • UNII-F0Q8B0FS94
    • Phenylpropyl cinnamate
    • AB01330388-02
    • 3-PHENYLPROPYL (2E)-3-PHENYLPROP-2-ENOATE
    • NCGC00336383-01
    • Cinnamic acid, 3-phenylpropyl ester (7CI,8CI)
    • Q27277488
    • Cinnamic acid, 3-phenylpropyl ester
    • 2-PROPENOIC ACID, 3-PHENYL-, 3-PHENYLPROPYL ESTER
    • 3-Phenylpropyl 3-phenyl-2-propenoate
    • MFCD00072201
    • Hydrocinnamyl 3-phenylpropenoate
    • 3-Phenylpropyl cinnamate
    • DTXSID9047411
    • A804946
    • AKOS001483279
    • DTXCID7027411
    • 122-68-9
    • Inchi: 1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+
    • Chiave InChI: LYRAHIUDQRJGGZ-BUHFOSPRSA-N
    • Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)CCCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 266.13074
  • Massa monoisotopica: 266.130679813g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 7
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.